Product packaging for Didodecyl fumarate(Cat. No.:CAS No. 2402-58-6)

Didodecyl fumarate

Cat. No.: B1623490
CAS No.: 2402-58-6
M. Wt: 452.7 g/mol
InChI Key: HEJZJSIRBLOWPD-WCWDXBQESA-N
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Description

Didodecyl fumarate (CAS 2402-58-6) is a chemical compound of significant interest in industrial and polymer chemistry research. It is an ester derived from fumaric acid, characterized by the esterification of both carboxylic acid groups with dodecyl alcohol, which maintains the characteristic trans-double bond configuration of the fumarate backbone . This long-chain dialkyl fumarate is recognized for its role in the synthesis of specialized polymers and copolymers. A prominent application documented in research is its use as a key monomer in the production of pour point depressants (PPDs) and flow improvers for lubricating oils and high-wax crude oils . Studies have shown that copolymers of this compound with vinyl acetate are particularly effective as PPDs . The mechanism of action in this context is attributed to the compound's ability to modify wax crystallization behavior when polymerized; the resulting copolymers disrupt the formation of large wax crystal networks, thereby improving low-temperature fluidity and flow characteristics in petroleum products . The evolution of this compound's application stems from early investigations into polymerized alkyl fumarates, which discovered that the dodecyl variant possessed unique properties superior to other chain lengths for these industrial purposes . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H52O4 B1623490 Didodecyl fumarate CAS No. 2402-58-6

Properties

IUPAC Name

didodecyl (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52O4/c1-3-5-7-9-11-13-15-17-19-21-25-31-27(29)23-24-28(30)32-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3/b24-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJZJSIRBLOWPD-WCWDXBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401045077
Record name 1,4-Didodecyl (2E)-2-butenedioate
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Molecular Weight

452.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402-58-6
Record name 1,4-Didodecyl (2E)-2-butenedioate
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URL https://commonchemistry.cas.org/detail?cas_rn=2402-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dilauryl fumarate
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Record name 1,4-Didodecyl (2E)-2-butenedioate
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Record name Didodecyl fumarate
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Record name DILAURYL FUMARATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Didodecyl fumarate can be synthesized through the esterification of fumaric acid with dodecyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluene sulfonic acid. The process is carried out under reflux conditions in a solvent like toluene, with continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified by recrystallization from solvents like acetone .

Chemical Reactions Analysis

Polymerization Reactions

DDF undergoes radical-initiated polymerization, forming polymers with distinct structural properties depending on reaction conditions and comonomers.

Radical Polymerization

  • Initiator : Azobisisobutyronitrile (AIBN) at 0.5–1.0 wt% concentrations .

  • Conditions : Solvent-free or in toluene at 60–80°C for 24–48 hours .

  • Outcome : Produces comb-like polymers due to the long dodecyl chains, which crystallize into layered structures. These polymers exhibit thermotropic liquid crystalline behavior above 80°C .

Copolymerization

DDF copolymerizes with α-olefins and other fumarates to modify material properties:

ComonomerMolar Ratio (DDF:Comonomer)Reaction Temp.Product Characteristics
2-Methyl-1-pentene1:125°CFlexible film-forming emulsion polymer
Isobutylene1:0.9425°CTough polymer with 41.7% solids content
Diethyl fumarate4:125°CEnhanced solubility in nonpolar solvents

Esterification and Transesterification

DDF is synthesized via esterification and participates in transesterification to form derivatives.

Transesterification with Alcohols

  • Reagents : Methanol or ethanol in the presence of acid catalysts (e.g., H₂SO₄).

  • Outcome : Forms shorter-chain fumarates (e.g., dimethyl fumarate) with reduced thermal stability compared to DDF .

Catalytic and Enzymatic Interactions

While not directly studied for DDF, fumarate reductase enzymes catalyze analogous reactions in biological systems:

  • Mechanism : Enzymes like Fcc3 fumarate reductase stabilize a twisted fumarate dianion conformation, facilitating hydride transfer via carbanion intermediates .

  • Relevance : DDF’s ester groups may mimic carboxylate interactions in enzymatic active sites, though experimental validation is needed .

Comparative Reactivity with Related Fumarates

DDF’s reactivity differs markedly from smaller alkyl fumarates due to steric and electronic effects:

PropertyDidodecyl FumarateDimethyl FumarateDi-t-Butyl Fumarate
Polymerizability Moderate (comb-like) Low (amorphous) High (rod-like)
Thermal Stability Stable up to 200°C Degrades at 150°C Stable up to 250°C
Solubility Insoluble in water Partially soluble Insoluble in water

Reaction Pathway Analysis

Recent advances in transition-state characterization provide insights into fumarate reactions:

  • Transition State Detection : Chirped-pulse millimeter-wave spectroscopy identifies vibrational energy distributions in reaction products, revealing competing pathways (e.g., HCN formation via bent or linear transition states) .

  • Implications for DDF : Similar techniques could elucidate DDF’s polymerization initiation steps, particularly the role of radical stabilization .

Scientific Research Applications

Didodecyl fumarate (DDF) is an organic compound classified as a dialkyl fumarate, featuring two dodecyl (C12H25) groups attached to a fumarate moiety. It is primarily used in industrial and scientific fields, particularly as a pour point depressant in lubricating oils.

Scientific Research Applications

This compound has applications in scientific research and industry.

Lubricating Oils this compound is used as a pour point depressant to improve the flow properties of lubricating oils at low temperatures. It modifies the crystallization behavior of waxes in lubricating oils, disrupting the formation of large wax crystals and maintaining the oil's fluidity at low temperatures. Studies have shown that DDF significantly improves low-temperature fluidity in lubricating oils compared to traditional additives, suggesting it enhances performance in cold environments.

Polymer Chemistry this compound can be polymerized using free radical initiators like azobisisobutyronitrile (AIBN). It can also participate in esterification and transesterification reactions to form different ester derivatives. Polymers containing approximately equal molar amounts of 2-methyl alpha olefin and fumarate ester have been found to be highly durable exterior paint vehicles . These polymers can constitute 5 to 95 wt. percent of the total paint composition when used as paint vehicles . They are also used as paper coatings, paper saturants, rug backing binders, concrete additives, and binders for non-woven fabrics and fiberglass strands .

Drug Delivery Fumarate-based polymers, including this compound, have been explored for use in drug delivery systems due to their biocompatibility and ability to form nanoparticles. Studies indicate that these polymers can effectively encapsulate therapeutic agents while maintaining stability and controlled release profiles.

This compound (DDF) is a fumarate ester known for its diverse applications in various fields, including lubricating oils and drug delivery systems. The biological activity of DDF is primarily attributed to its ability to modify physical properties in formulations, particularly in lubricating oils where it acts as a pour point depressant. The mechanism involves disrupting the crystallization behavior of waxes, which enhances the flow properties at lower temperatures. This property may also extend to its interactions at the cellular level.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of didodecyl fumarate in its applications, such as a pour point depressant, involves its ability to modify the crystallization behavior of waxes in lubricating oils. By disrupting the formation of large wax crystals, it helps maintain the fluidity of the oil at lower temperatures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Other Fumarate Esters

Fumarate esters vary in alkyl chain length and applications:

Compound Structure Application Key Findings
Didodecyl fumarate (E)-C12H25OOCCH=CHCOOC12H25 Lubricant/crude oil PPD Most effective as a VA copolymer for PPD in lubricants .
Dimethyl fumarate (E)-CH3OOCCH=CHCOOCH3 Multiple sclerosis treatment Reduces relapse rates by 50% vs. IFNβ-1a; achieves 79.9% NEDA at 15 months .
Dioctyl fumarate (E)-C8H17OOCCH=CHCOOC8H17 Plasticizer Used in polymer production; CAS: 2997-85-5 .
Diroximel fumarate (E)-C5H11OOCCH=CHCOOCH2C3H5O2 Multiple sclerosis treatment Similar efficacy to dimethyl fumarate; improved gastrointestinal tolerance .
  • Key Differences: Chain Length: Longer alkyl chains (e.g., didodecyl) enhance solubility in nonpolar matrices like lubricants, while shorter chains (e.g., dimethyl) favor pharmaceutical bioavailability. Functionality: this compound’s copolymerization with VA optimizes wax inhibition, whereas dimethyl/diroximel fumarate modulate Nrf2 pathways for anti-inflammatory effects .

Copolymers with Vinyl Acetate

This compound-VA copolymers outperform other VA-based copolymers in specific applications:

  • 2-Ethylhexyl Methacrylate-VA : Optimal viscosity index (VI) improvement at a 1:0.2 molar ratio but less effective as a PPD compared to this compound-VA .
  • VA-Olefin Copolymers : Moderate PPD performance in crude oils but require higher dosages .
  • VA-Styrene-Acrylate Terpolymers : Effective for Mexican crude oil rheology but synthetically complex .

Biological Activity

Didodecyl fumarate (DDF) is a fumarate ester known for its diverse applications in various fields, including lubricating oils and drug delivery systems. This article delves into the biological activity of DDF, exploring its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

This compound is an ester formed from fumaric acid and didodecanol. Its chemical structure allows it to exhibit unique properties that can be harnessed in both industrial and biomedical applications.

The biological activity of DDF is primarily attributed to its ability to modify physical properties in formulations, particularly in lubricating oils where it acts as a pour point depressant. The mechanism involves disrupting the crystallization behavior of waxes, which enhances the flow properties at lower temperatures. This property may also extend to its interactions at the cellular level, although specific biological pathways remain less explored compared to its analogs like dimethyl fumarate (DMF) .

Biological Activity Overview

DDF has shown promise in several biological contexts:

Comparative Analysis with Similar Compounds

DDF can be compared with other fumarates such as dimethyl fumarate (DMF) and diroximel fumarate. Below is a summary table of their properties:

CompoundStructureApplicationsBiological Activity
This compoundC24H46O4Lubricants, Drug DeliveryAntioxidant potential, drug carrier
Dimethyl FumarateC6H10O4MS treatment, PsoriasisImmunomodulatory, neuroprotective
Diroximel FumarateC12H22O4MS treatmentSimilar to DMF, lower toxicity

Case Studies and Research Findings

  • Lubricating Oils : In studies examining the effectiveness of DDF as a pour point depressant, results indicated significant improvements in low-temperature fluidity compared to traditional additives. This suggests that DDF could enhance performance in cold environments .
  • Drug Delivery : A study explored the use of fumarate-based polymers for targeted drug delivery systems. The findings indicated that these polymers could effectively encapsulate therapeutic agents while maintaining stability and controlled release profiles .
  • Antioxidant Studies : Although specific studies on DDF are sparse, related compounds like DMF have demonstrated clear antioxidant effects through Nrf2 pathway activation, suggesting similar potential for DDF based on structural similarities .

Q & A

Q. What are the established methods for synthesizing didodecyl fumarate, and how do reaction conditions influence yield?

this compound synthesis typically involves esterification reactions between fumaric acid derivatives and dodecyl alcohols. A validated approach uses ionic liquid catalysts (e.g., HSO3-pmimHSO4) to optimize esterification efficiency. Key factors include reaction temperature (80–120°C), molar ratios of reactants (1:2 to 1:3), and catalyst loading (3–7% w/w). Yield improvements are achieved via response surface methodology (RSM) and Box-Behnken experimental designs to model interactions between variables .

Q. How should researchers safely handle this compound in laboratory settings?

Safety protocols mandate using personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should occur in well-ventilated areas or fume hoods to avoid inhalation of vapors. Post-handling, decontaminate surfaces with soap and water, and dispose of waste via approved chemical disposal channels. Emergency measures for skin contact include immediate washing with soap and water .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms structural integrity, while Fourier-transform infrared (FTIR) spectroscopy identifies ester carbonyl groups (~1740 cm⁻¹). Differential scanning calorimetry (DSC) can assess thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across studies?

Discrepancies in toxicity profiles often arise from variations in experimental models (e.g., in vitro vs. in vivo) or exposure durations. To reconcile data, conduct dose-response studies across multiple cell lines (e.g., HepG2 for hepatotoxicity) and validate findings using OECD guideline-compliant assays (e.g., acute oral toxicity in rodents). Cross-reference results with computational toxicology models (e.g., QSAR) to predict metabolite behavior .

Q. What strategies optimize this compound’s colloidal stability in surfactant-based formulations?

Stability is influenced by counterion interactions and micelle formation kinetics. Use dynamic light scattering (DLS) to monitor particle size distribution and zeta potential. Introduce co-surfactants (e.g., polysorbates) or adjust pH (5.5–7.0) to enhance electrostatic repulsion. For ionic systems, compare cesium (Cs⁺) vs. magnesium (Mg²⁺) counterions to modulate critical micelle concentration (CMC) .

Q. How can advanced statistical methods improve experimental designs for this compound applications?

Employ multivariate analysis (e.g., principal component analysis) to identify dominant variables in formulation efficacy. For synthesis optimization, apply RSM with a central composite design to reduce experimental runs while capturing nonlinear relationships. Validate predictive models using leave-one-out cross-validation (LOOCV) .

Q. What are the ethical considerations when designing human exposure studies for this compound?

Follow institutional review board (IRB) protocols for participant selection, ensuring informed consent and exclusion of vulnerable populations (e.g., pregnant individuals). Use stratified sampling to account for demographic variables (age, gender). Incorporate control groups and blinding to minimize bias. Document adverse events in real-time using digital platforms (e.g., REDCap) .

Methodological Guidance

  • For synthesis optimization : Prioritize RSM over one-factor-at-a-time (OFAT) designs to account for variable interactions .
  • For toxicity assays : Include positive controls (e.g., dimethyl fumarate) to benchmark results against established data .
  • For data validation : Use tandem mass spectrometry (LC-MS/MS) to confirm compound identity in complex matrices .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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